Lipophilicity (XLogP3) of 3-(4-Acetylphenyl)prop-2-enoic Acid Versus Unsubstituted Cinnamic Acid: Computed Physicochemical Differentiation
3-(4-Acetylphenyl)prop-2-enoic acid exhibits a computed XLogP3 value of 1.5 [1]. In contrast, unsubstituted trans-cinnamic acid has a computed XLogP3 value of approximately 1.8 to 2.1 depending on the prediction algorithm, while 4-hydroxycinnamic acid (p-coumaric acid) shows XLogP3 ≈ 1.2-1.4. The acetyl substitution reduces lipophilicity relative to the unsubstituted parent by approximately 0.3-0.6 log units, a difference that translates to a 2- to 4-fold difference in octanol-water partition coefficient [1]. This shift arises from the introduction of the polar acetyl carbonyl oxygen, which increases hydrogen bond acceptor capacity (H-bond acceptor count = 3 for the target compound versus 2 for unsubstituted cinnamic acid) while partially offsetting the lipophilic contribution of the phenyl ring [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Unsubstituted cinnamic acid: XLogP3 = 1.8-2.1 (range across prediction methods) |
| Quantified Difference | ΔXLogP3 = -0.3 to -0.6 (target more hydrophilic) |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) |
Why This Matters
The reduced lipophilicity (XLogP3 = 1.5) relative to unsubstituted cinnamic acid (XLogP3 ≈ 1.8-2.1) suggests altered membrane permeability characteristics that must be accounted for when designing assays or formulations requiring specific bioavailability windows.
- [1] PubChem. Compound Summary for CID 56628261: 3-(4-Acetylphenyl)prop-2-enoic acid. National Center for Biotechnology Information, 2025. View Source
